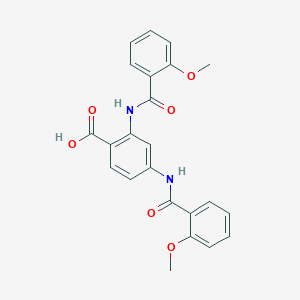

2,4-Bis(2-methoxybenzamido)benzoic acid

Description

2,4-Bis(2-methoxybenzamido)benzoic acid is a benzoic acid derivative featuring two 2-methoxybenzamido substituents at the 2- and 4-positions of the benzene ring. This structural motif combines a carboxylic acid group with methoxy-substituted benzamide moieties, which are critical for its physicochemical and biological properties. The compound is synthesized via amidation reactions, where 2-methoxybenzoyl chloride reacts with 2,4-diaminobenzoic acid under controlled conditions. Its molecular formula is $ \text{C}{24}\text{H}{20}\text{N}2\text{O}7 $, with a molecular weight of 472.43 g/mol.

Properties

CAS No. |

54338-06-6 |

|---|---|

Molecular Formula |

C23H20N2O6 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

2,4-bis[(2-methoxybenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C23H20N2O6/c1-30-19-9-5-3-7-16(19)21(26)24-14-11-12-15(23(28)29)18(13-14)25-22(27)17-8-4-6-10-20(17)31-2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) |

InChI Key |

HGBGKOXLUTYONU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2,4-Bis(2-acetoxybenzamido)benzoic acid (AB-50)

- Structure : Differs by acetoxy (-OAc) instead of methoxy (-OMe) groups.

- Activity: AB-50 inhibits histamine release from mast cells (IC₅₀ ~10–50 μM), suggesting anti-allergic applications.

- Spectral Data : Similar IR and NMR profiles due to shared amide and aromatic frameworks but distinct peaks for acetoxy (C=O at ~1750 cm⁻¹) vs. methoxy (C-O at ~1250 cm⁻¹) .

3-(Dihydroxyboryl)-5-(2-methoxybenzamido)benzoic acid (Compound 32)

- Structure : Features a boronate group and a single 2-methoxybenzamido substituent.

- Activity : Exhibits potent inhibition of penicillin-binding proteins (IC₅₀ = 23 μM), highlighting how meta-substitution with bulky groups enhances target binding. The methoxy group stabilizes the amide via resonance, improving stability .

2-(4-Chlorobenzamido)benzoic acid

- Structure : Lacks methoxy groups; contains a chloro substituent.

- Physical Properties : Melting point = 204–205°C, pKa = 3.37. The chloro group increases hydrophobicity (logP ~2.5) compared to methoxy-substituted analogues (logP ~1.8) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa | logP |

|---|---|---|---|---|

| 2,4-Bis(2-methoxybenzamido)benzoic acid | 472.43 | ~210–215 (est.) | ~3.2 | 1.8 |

| AB-50 | 500.45 | 198–200 | 3.5 | 2.1 |

| Compound 32 | 375.18 | 185–187 | 2.9 | 1.5 |

| 2-(4-Chlorobenzamido)benzoic acid | 275.69 | 204–205 | 3.38 | 2.5 |

Key Observations :

- Methoxy groups reduce logP compared to chloro or acetoxy substituents, favoring aqueous solubility.

- Lower pKa values (e.g., Compound 32) correlate with enhanced ionization at physiological pH, improving bioavailability .

Spectral and Analytical Comparisons

- FT-IR : Methoxy groups show characteristic C-O stretches at 1250 cm⁻¹, while acetoxy groups exhibit C=O stretches at 1750 cm⁻¹. Amide N-H stretches appear at ~3300 cm⁻¹ in all derivatives .

- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, distinct from acetoxy methyl protons (δ 2.1–2.3 ppm). Aromatic protons in 2,4-disubstituted benzoic acids show splitting patterns due to anisotropic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.